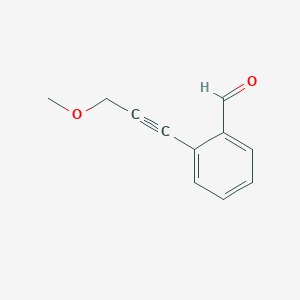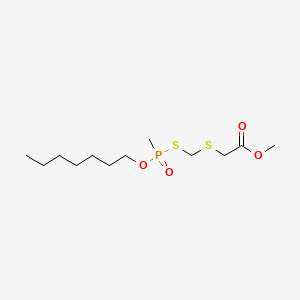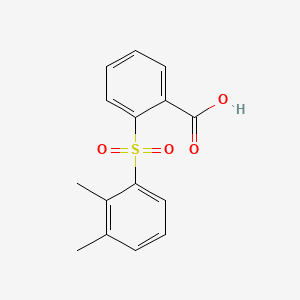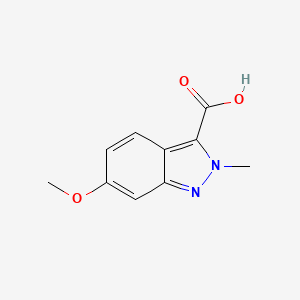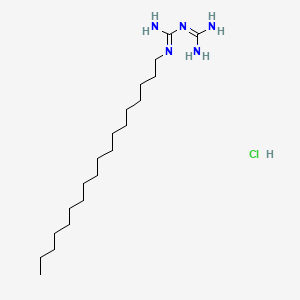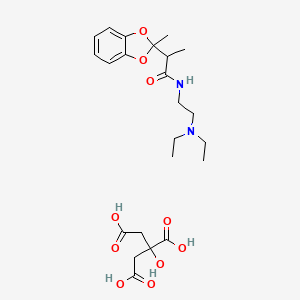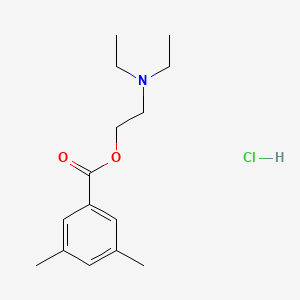
2-(Diethylamino)ethyl 3,5-dimethylbenzoate--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 3,5-dimethylbenzoate–hydrogen chloride (1/1) is a chemical compound with the molecular formula C15H23NO2·HCl. It is a derivative of benzoic acid and is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 3,5-dimethylbenzoate typically involves the esterification of 3,5-dimethylbenzoic acid with 2-(diethylamino)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.
Industrial Production Methods
In an industrial setting, the production of 2-(Diethylamino)ethyl 3,5-dimethylbenzoate–hydrogen chloride involves large-scale esterification followed by purification steps such as distillation and crystallization to obtain the pure compound. The hydrochloride salt is then prepared by bubbling hydrogen chloride gas through the ester solution or by adding concentrated hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 3,5-dimethylbenzoate–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 3,5-dimethylbenzoic acid or 3,5-dimethylbenzaldehyde.
Reduction: 2-(Diethylamino)ethyl 3,5-dimethylbenzyl alcohol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2-(Diethylamino)ethyl 3,5-dimethylbenzoate–hydrogen chloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential pharmaceutical agent due to its bioactive properties.
Industry: In the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 3,5-dimethylbenzoate–hydrogen chloride involves its interaction with biological molecules. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cell membranes, altering their permeability and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)ethyl benzoate
- 2-(Diethylamino)ethyl 4-methylbenzoate
- 2-(Diethylamino)ethyl 3,4-dimethylbenzoate
Uniqueness
2-(Diethylamino)ethyl 3,5-dimethylbenzoate–hydrogen chloride is unique due to the presence of both diethylamino and dimethylbenzoate groups, which confer specific chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
54465-04-2 |
|---|---|
Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3,5-dimethylbenzoate;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-5-16(6-2)7-8-18-15(17)14-10-12(3)9-13(4)11-14;/h9-11H,5-8H2,1-4H3;1H |
InChI Key |
CORLSPRSJQXMTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC(=CC(=C1)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



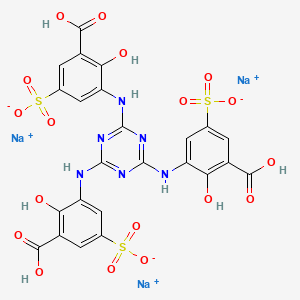
![ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B13757775.png)
![Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy-](/img/structure/B13757781.png)
